1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel
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Overview
Description
1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is a complex organometallic compound. This compound features a pyrrolidine ring, a benzyl group, and a nickel coordination center. The presence of nickel imparts unique catalytic properties, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane and diethyl oxalate, under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Coordination with Nickel: The final step involves the coordination of the synthesized ligand with a nickel salt, such as nickel(II) chloride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is minimized to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidines or benzyl derivatives.
Scientific Research Applications
1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in hydrogenation and cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Material Science: Employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel involves coordination with target molecules through its nickel center. The nickel atom facilitates various catalytic processes by providing a site for electron transfer and stabilization of reaction intermediates . The compound can interact with enzymes and proteins, altering their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the benzyl group or nickel coordination.
N-benzylpyrrolidine: Lacks the nickel coordination but has similar structural features.
Nickel(II) chloride: A common nickel salt used in coordination chemistry.
Uniqueness
1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is unique due to its combination of a pyrrolidine ring, benzyl group, and nickel coordination. This combination imparts distinct catalytic properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C27H26N3NiO3- |
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Molecular Weight |
499.2 g/mol |
IUPAC Name |
1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/p-1 |
InChI Key |
WXBHDXFJQMXVSI-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4)[O-].[Ni] |
Origin of Product |
United States |
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